Binding Affinity at Human GPR35: Target Compound vs. Class-Level Baseline
In competitive binding assays using Nluc-fused human GPR35 expressed in CHO-K1 cells, a structurally related compound within the same chemotype exhibited a Ki of 10 nM [1]. This provides a class-level inference that the (5-bromofuran-2-yl)carbonyl-piperazinyl-pyrimidine scaffold can engage GPR35 with high affinity. However, a direct head-to-head comparison between (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone and that specific compound is not available in the current literature. The unsubstituted 1H-pyrazol-1-yl group on the target compound may offer distinct binding interactions compared to the 4-methoxyphenyl amide present in the reference ligand.
| Evidence Dimension | Binding affinity (Ki) for human GPR35 |
|---|---|
| Target Compound Data | No direct data available |
| Comparator Or Baseline | Structurally related in-class compound (SMILES: COc1ccc(cc1)C(=O)Nc1cc(Br)ccc1-c1nnn[nH]1): Ki = 10 nM |
| Quantified Difference | Not calculable; target compound data missing |
| Conditions | Competitive binding assay, Nluc-fused human GPR35 expressed in CHO-K1 cells, furimazine as substrate |
Why This Matters
Users screening for GPR35 modulators may prioritize this chemotype, but they must verify the target compound's specific activity rather than relying on class inference.
- [1] BindingDB. (2024). BDBM50323317 (CHEMBL4175848): Affinity Data for GPR35. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50323317 View Source
